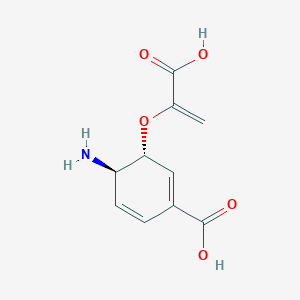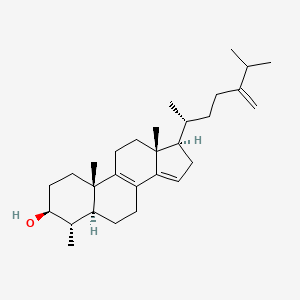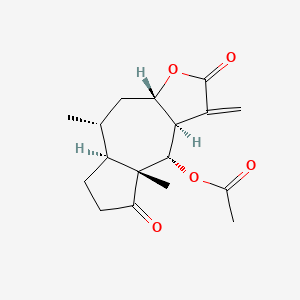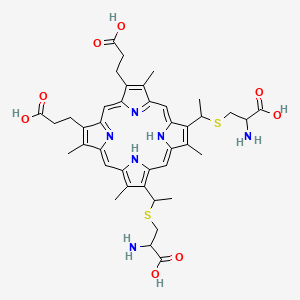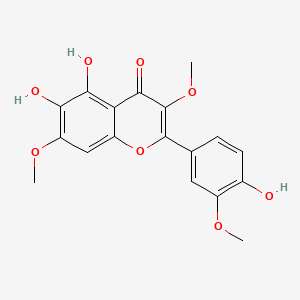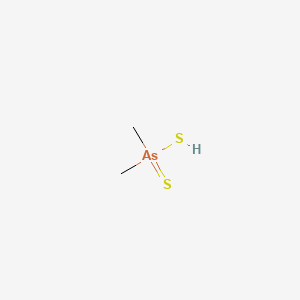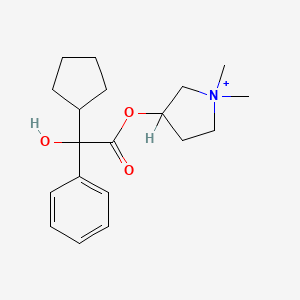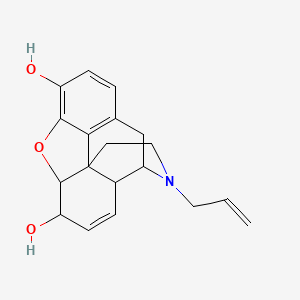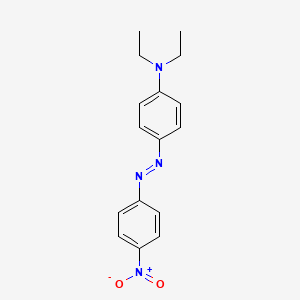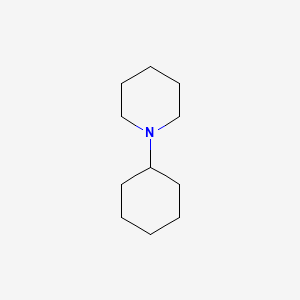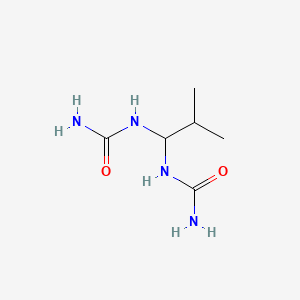![molecular formula C17H20N4OS B1196862 (1S)-2-(1H-indol-3-yl)-1-[5-(3-methylbut-2-enylthio)-1,3,4-oxadiazol-2-yl]ethanamine](/img/structure/B1196862.png)
(1S)-2-(1H-indol-3-yl)-1-[5-(3-methylbut-2-enylthio)-1,3,4-oxadiazol-2-yl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-2-(1H-indol-3-yl)-1-[5-(3-methylbut-2-enylthio)-1,3,4-oxadiazol-2-yl]ethanamine is a member of indoles.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-Inflammatory Applications
Compounds with a structure similar to (1S)-2-(1H-indol-3-yl)-1-[5-(3-methylbut-2-enylthio)-1,3,4-oxadiazol-2-yl]ethanamine have been extensively studied for their antimicrobial properties. A study by Gadegoni and Manda (2013) synthesized novel compounds containing the 1,3,4-oxadiazole moiety and tested them for antimicrobial activity against various bacteria, demonstrating significant antimicrobial potential (Gadegoni & Manda, 2013). Additionally, Nagarapu and Pingili (2014) reported on the synthesis of indole-based 1,3,4-oxadiazoles with notable antimicrobial activity (Nagarapu & Pingili, 2014).
Furthermore, these compounds have shown anti-inflammatory properties. Rapolu et al. (2013) synthesized a series of compounds with the 1,3,4-oxadiazole structure and evaluated their anti-inflammatory and anti-proliferative activities. They found that some of these compounds had significant effects on inflammation and cancer cell proliferation (Rapolu et al., 2013).
Potential in Neurodegenerative Disease Treatment
Efimova et al. (2023) investigated a compound structurally similar to (1S)-2-(1H-indol-3-yl)-1-[5-(3-methylbut-2-enylthio)-1,3,4-oxadiazol-2-yl]ethanamine for its inhibitory effects on human monoamine oxidase (MAO) B, suggesting potential therapeutic applications in neurodegenerative disorders such as Parkinson's disease (Efimova et al., 2023).
Anti-tubercular Properties
Purushotham and Poojary (2018) synthesized a compound with a similar structure and assessed its potential as an antitubercular agent against Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment (Purushotham & Poojary, 2018).
Antioxidant and Anticancer Properties
Research by Saundane and Mathada (2015) on Schiff bases containing the indole moiety showed promising antioxidant and antimicrobial activity, suggesting the usefulness of these compounds in oxidative stress-related conditions (Saundane & Mathada, 2015). Additionally, Kamath, Sunil, and Ajees (2016) synthesized indole–quinoline–oxadiazole hybrids, demonstrating significant cytotoxic potential against breast adenocarcinoma cells, pointing towards potential applications in cancer therapy (Kamath et al., 2016).
Eigenschaften
Produktname |
(1S)-2-(1H-indol-3-yl)-1-[5-(3-methylbut-2-enylthio)-1,3,4-oxadiazol-2-yl]ethanamine |
|---|---|
Molekularformel |
C17H20N4OS |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
(1S)-2-(1H-indol-3-yl)-1-[5-(3-methylbut-2-enylsulfanyl)-1,3,4-oxadiazol-2-yl]ethanamine |
InChI |
InChI=1S/C17H20N4OS/c1-11(2)7-8-23-17-21-20-16(22-17)14(18)9-12-10-19-15-6-4-3-5-13(12)15/h3-7,10,14,19H,8-9,18H2,1-2H3/t14-/m0/s1 |
InChI-Schlüssel |
HTPVOZDKIZGALX-AWEZNQCLSA-N |
Isomerische SMILES |
CC(=CCSC1=NN=C(O1)[C@H](CC2=CNC3=CC=CC=C32)N)C |
Kanonische SMILES |
CC(=CCSC1=NN=C(O1)C(CC2=CNC3=CC=CC=C32)N)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,9R,10R,12S)-12-Hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B1196779.png)
